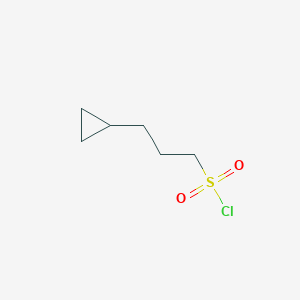

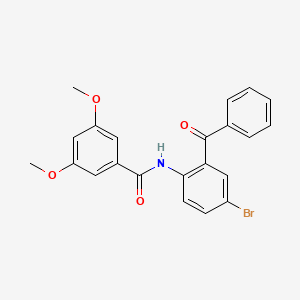

![molecular formula C18H13ClFN3OS B2922963 3-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 450342-86-6](/img/structure/B2922963.png)

3-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

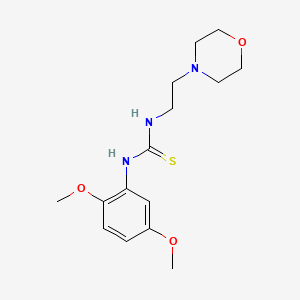

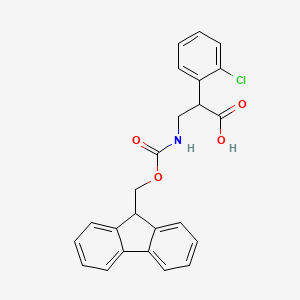

The compound “3-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide” belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

The synthesis of this compound involves the use of 4-fluorobenzyl moiety and an additional chlorine atom. These elements have been found to be effective in interactions with the catalytic site of tyrosinase from Agaricus bisporus (AbTYR). The presence of the 3-chloro-4-fluorophenyl fragment in the compound has been found to enhance inhibitory activity .Molecular Structure Analysis

The molecular structure of this compound includes a 3-chloro-4-fluorophenyl fragment incorporated into distinct chemotypes. This structure has been found to establish profitable contact with the AbTYR catalytic site .Chemical Reactions Analysis

The compound has been found to have significant IC 50 values, spanning from 0.19 to 1.72 μM, as AbTYR inhibitors . This shows a light improvement in potency with respect to previous reports for active 4-fluorophenyl-based analogues .Scientific Research Applications

Polymorphism Studies

Polymorphism refers to the ability of a compound to exist in more than one crystalline form. The different polymorphs of a compound can have varied physical and chemical properties, which can significantly affect its behavior in different environments. For 3-chloro-N-(2-(4-fluorophenyl)benzamide , studies have focused on understanding the role of intermolecular interactions in its polymorphic modifications . This research is crucial for the development of pharmaceuticals, as different polymorphs can result in drugs with different efficacy, stability, and solubility.

Intermolecular Interaction Analysis

The quantitative investigation of intermolecular interactions is vital for the design of new drugs and materials. For this compound, the analysis of weak Cl…Cl and C-H…F interactions has been conducted to understand their influence on the formation of polymorphs . Such studies can lead to the discovery of new materials with desired properties for industrial applications.

Solvent Effect on Crystallization

The choice of solvent can significantly affect the crystallization process of a compound. Research on 3-chloro-N-(2-(4-fluorophenyl)benzamide has explored how different solvents impact the crystal structure and formation . This knowledge is essential for optimizing the crystallization process in the manufacturing of chemical products.

Biological Activity Screening

Compounds with similar structures have been screened for their biological activity against various types of cancer cells, as well as for antibacterial and antifungal properties. While specific studies on 3-chloro-N-(2-(4-fluorophenyl)benzamide are not detailed in the search results, its structural analogs’ activities suggest potential applications in developing new therapeutic agents.

Molecular Docking Studies

Molecular docking is a method used to predict the interaction between a molecule and a target protein, which is fundamental in drug design. Although the search results do not provide direct information on molecular docking studies for this compound, related research on indole derivatives indicates the potential for 3-chloro-N-(2-(4-fluorophenyl)benzamide to be used in anti-HIV-1 studies .

Conformational Analysis

The study of conformational polymorphs involves examining the different conformers a molecule can adopt in its crystal forms. This analysis is crucial for understanding the stability and reactivity of a compound. Research on 3-chloro-N-(2-(4-fluorophenyl)benzamide could provide insights into its conformational landscape, influencing its applications in drug formulation and material science .

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. It is known that similar compounds have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.

Mode of Action

It is known that similar compounds interact with their targets and cause changes in the biological system . For instance, some indole derivatives have shown various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Biochemical Pathways

Similar compounds have been found to affect the ras/raf/mek/erk signal transduction, a key oncogenic pathway implicated in a variety of human cancers .

Pharmacokinetics

The presence of chlorine in low molecular weight compounds is known to affect its biological activity by altering the electrophilicity of carbon in the c-cl bond .

Result of Action

Similar compounds have been found to produce free radicals and reactive oxygen species (ros) through their routine metabolic pathways, which increase dramatically under cellular damage .

properties

IUPAC Name |

3-chloro-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClFN3OS/c19-12-3-1-2-11(8-12)18(24)21-17-15-9-25-10-16(15)22-23(17)14-6-4-13(20)5-7-14/h1-8H,9-10H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXECWLAJUNKIAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClFN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2922892.png)

![[1-(2,6-Dimethylphenyl)tetrazol-5-yl]methanamine;hydrochloride](/img/structure/B2922895.png)

![N-[(5-amino-2-chlorophenyl)carbonyl]-beta-alanine](/img/structure/B2922902.png)